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Potassium phenylglycine - 41407-89-0

Potassium phenylglycine

Catalog Number: EVT-13871938
CAS Number: 41407-89-0
Molecular Formula: C8H8KNO2
Molecular Weight: 189.25 g/mol
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Product Introduction

Overview

Potassium phenylglycine is an organic compound with the molecular formula C8H8KNO2\text{C}_8\text{H}_8\text{KNO}_2 and a molecular weight of 189.25 g/mol. It is a potassium salt of phenylglycine, a non-proteinogenic amino acid that plays a significant role in various biochemical processes. Potassium phenylglycine is primarily used in pharmaceutical applications and as a biochemical reagent. It has garnered attention due to its potential therapeutic properties and its role in enhancing the activity of certain biological systems.

Source

Potassium phenylglycine is derived from phenylglycine, which can be synthesized through various methods, including the Strecker synthesis from benzaldehyde and glycine, or through reductive amination of phenylglyoxylic acid . The potassium salt form is typically produced by neutralizing phenylglycine with potassium hydroxide in aqueous solution .

Classification

Potassium phenylglycine falls under the category of amino acids and their derivatives. It is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but serves important roles in metabolic pathways and as a precursor for other compounds.

Synthesis Analysis

Methods

The synthesis of potassium phenylglycine can be achieved through several methods:

  1. Strecker Synthesis: This method involves the reaction of benzaldehyde with ammonium cyanide and glycine, producing phenylglycine, which can then be converted to its potassium salt by reacting with potassium hydroxide.
  2. Reductive Amination: Phenylglyoxylic acid can undergo reductive amination with ammonia or amines to yield phenylglycine, which is subsequently treated with potassium hydroxide to form potassium phenylglycine.
  3. Fermentative Processes: Recent advancements have introduced biotechnological methods using engineered microorganisms to produce phenylglycine from renewable resources, which can then be converted into the potassium salt .

Technical Details

The reaction conditions for synthesizing potassium phenylglycine typically involve dissolving phenylglycine in water and adding potassium hydroxide while stirring and heating to facilitate complete dissolution and reaction . The final product is often purified through crystallization techniques.

Molecular Structure Analysis

Structure

Potassium phenylglycine features a structure characterized by a phenyl group attached to an amino acid backbone. The structural formula can be represented as follows:

HOOC CH NH 2 C 6H 5K+\text{HOOC CH NH 2 C 6H 5}^-\text{K}^+

This indicates that the compound consists of a carboxyl group (COOH-COOH), an amino group (NH2-NH_2), and a phenyl group (C6H5C_6H_5), with a potassium ion balancing the negative charge from the carboxylic acid.

Data

  • Molecular Formula: C8H8KNO2\text{C}_8\text{H}_8\text{KNO}_2
  • Molecular Weight: 189.25 g/mol
  • CAS Number: 19525-59-8
Chemical Reactions Analysis

Reactions

Potassium phenylglycine participates in various chemical reactions typical for amino acids and their derivatives:

  1. Formation of Esters: Potassium phenylglycine can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield phenethylamine, an important compound in pharmacology.
  3. Condensation Reactions: It can participate in condensation reactions to form peptide bonds when combined with other amino acids or derivatives.

Technical Details

The reactivity of potassium phenylglycine can be influenced by factors such as pH, temperature, and the presence of catalysts, allowing for tailored synthetic pathways in laboratory settings.

Mechanism of Action

Process

Potassium phenylglycine has been shown to enhance chloride channel function in cells, particularly in cystic fibrosis transmembrane conductance regulator (CFTR) mutants. This action potentiates the activity of defective chloride channels, improving ion transport across cell membranes .

Data

Research indicates that compounds like potassium phenylglycine can increase the open probability of CFTR channels, thereby facilitating better chloride ion transport, which is crucial for maintaining fluid balance in epithelial tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on temperature.
  • Melting Point: Specific melting point data may vary based on purity.

Chemical Properties

Relevant Data or Analyses

The compound exhibits typical behavior for amino acids in terms of reactivity and interactions with other biological molecules such as proteins and enzymes.

Applications

Scientific Uses

Potassium phenylglycine has several applications within scientific research and industry:

  1. Pharmaceutical Development: It serves as a building block for synthesizing various bioactive compounds, including antibiotics and anticancer agents.
  2. Biochemical Research: Used as a reagent for studying enzyme kinetics and protein interactions due to its ability to mimic natural substrates.
  3. Clinical Applications: Investigated for potential therapeutic uses in treating conditions related to ion channel dysfunctions, such as cystic fibrosis .
Synthesis and Biosynthetic Pathways of Potassium Phenylglycine Derivatives

Microbial Bioconversion Strategies for Enantioselective Production

Microbial bioconversion has emerged as a sustainable alternative to chemical synthesis for producing enantiopure potassium phenylglycine precursors. Streptomyces pristinaespiralis harbors a natural lpg operon (pglA-E) that converts phenylpyruvate to L-phenylglycine via phenylacetyl-CoA, benzoylformyl-CoA, and phenylglyoxylate intermediates [1] [7]. Heterologous expression of this operon in Streptomyces lividans enables de novo L-phenylglycine biosynthesis from glucose, achieving titers of 1.6 μg/L over 96 hours [7]. For D-phenylglycine—a critical precursor for β-lactam antibiotics like ampicillin—researchers have developed synthetic pathways combining pgl genes with a stereo-inverting aminotransferase (hpgAT from Pseudomonas putida). This configuration diverts the native L-pathway to D-phenylglycine with >95% enantiomeric excess [7] [9].

Chemoenzymatic approaches leverage nitrilase variants for dynamic kinetic resolution. Pseudomonas fluorescens nitrilase mutants convert racemic phenylglycinonitrile (synthesized via Strecker reaction) directly to (R)-phenylglycine under alkaline conditions (pH 9.5–10.8). The base-mediated racemization of the (S)-aminonitrile enables near-quantitative conversion to the (R)-enantiomer (81% yield, ≥95% ee) [3] [10]. Escherichia coli expressing engineered nitrilases further facilitates one-pot synthesis, eliminating intermediate purification steps [3].

Table 1: Microbial Platforms for Phenylglycine Production

Host StrainPathway/EnzymesProductYield/TiterEnantioselectivity
S. pristinaespiralisNative lpg operon (pglA-E)L-phenylglycine1.6 μg/L (96 h)>99% ee L
S. lividansHeterologous lpg operonL-phenylglycineImproved over native>99% ee L
E. colihpgAT + lpg operonD-phenylglycineNot reported>95% ee D
E. coli JM109ΔpepAPf nitrilase variant(R)-phenylglycine81% from benzaldehyde≥95% ee R

Enzymatic Catalysis in Non-Ribosomal Peptide Synthesis

Phenylglycines serve as essential building blocks in non-ribosomal peptide synthetase (NRPS) assembly lines, contributing to antibiotics like teicoplanin and pristinamycin. Their structural uniqueness—lacking the β-methylene spacer typical of aromatic amino acids—imposes conformational constraints that enhance peptide rigidity and biological activity [1] [5]. NRPS adenylation (A) domains selectively activate phenylglycine monomers, with downstream epimerization (E) domains generating D-configured residues during peptide elongation [1].

Halogenation, a critical tailoring step, occurs in trans via flavin-dependent halogenases. In teicoplanin biosynthesis, Tcp21 chlorinates tyrosine residues before incorporation into the NRPS, utilizing phenylglycine-derived intermediates as electron donors [5]. Similarly, Streptomyces viridifaciens employs valine decarboxylase (VlmD) to generate alkylamines from branched-chain amino acids, demonstrating enzymatic promiscuity toward non-canonical substrates [6].

Key Enzymatic Reactions:

  • Adenylation: A-domains activate phenylglycine with ATP, forming aminoacyl-AMP intermediates [1].
  • Epimerization: E-domains convert L-phenylglycine to D-configuration during peptide bond formation [5].
  • Halogenation: Halogenases (e.g., Tcp21) chlorinate tyrosine using phenylglycine as a redox cofactor [5].

Cofactor Self-Sufficiency Systems in Whole-Cell Biocatalysis

Cofactor dependency (NADH, NH₄⁺, 2-oxoglutarate) impedes efficient phenylglycine biosynthesis. To address this, E. coli whole-cell biocatalysts incorporate glutamate dehydrogenase (GDH) as a cofactor regeneration module. GDH converts by-product L-glutamate and NAD⁺ into 2-oxoglutarate, NADH, and NH₄⁺, creating a self-sustaining cycle [2] [6]. Implementing this in L-phenylglycine production from L-phenylalanine boosted titers 2.5-fold (2.82 mM) by eliminating exogenous cofactor requirements [2] [9].

Decarboxylase-based pathways also leverage cofactor autonomy. E. coli expressing S. viridifaciens VlmD efficiently converts 12 amino acid precursors to short-chain primary amines, including iso-butylamine (10.67 g/L in fed-batch culture). The system requires only endogenous NH₄⁺ pools and avoids NAD(P)H dependencies [6].

Table 2: Cofactor Recycling Strategies in Phenylglycine Biosynthesis

Cofactor ModuleCatalytic FunctionPathway ImpactProductivity Gain
Glutamate dehydrogenase (GDH)Converts L-glutamate + NAD⁺ → 2-oxoglutarate + NADH + NH₄⁺Supplies 3 cofactors simultaneously2.5× L-phenylglycine titer
Formate dehydrogenase (FDH)Regenerates NADH via formate oxidationSupports LeuDH-dependent amination60.2 g/L D-phenylglycine
Endogenous ammonium poolsUtilizes intracellular NH₄⁺ for aminationEliminates exogenous nitrogen input10.67 g/L iso-butylamine

Protein Scaffold Engineering for Pathway Optimization

Spatial organization of enzymes minimizes diffusion losses and enhances metabolic flux. In L-phenylglycine production, synthetic protein scaffolds colocalize hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and leucine dehydrogenase (LeuDH) using dockerin-cohesin interactions. This strategy enforces substrate channeling, reducing the loss of labile intermediates like phenylglyoxylate [2] [9]. Scaffolding increased L-phenylglycine titers to 3.72 mM (0.34 g/g yield from L-phenylalanine)—a 60% improvement over unscaffolded controls [2].

Immobilized multi-enzyme systems further enhance recyclability. Co-immobilizing hydroxymandelate oxidase, mandelate racemase, catalase, and transaminase on Ni-NTA resins via polyhistidine tags enables >10 reaction cycles without significant activity loss. This platform converts racemic mandelic acids to enantiopure phenylglycines with >90% yield and ee, demonstrating industrial scalability [10].

Scaffold Design Principles:

  • Specificity: Dockerin-cohesin pairs ensure precise enzyme positioning [2].
  • Proximity: Substrate channeling minimizes intermediate diffusion [9].
  • Stability: Ni-NTA immobilization enhances enzyme recyclability [10].

Table 3: Impact of Protein Scaffolding on Phenylglycine Production

Engineering ApproachEnzymes CoordinatedProductTiter/Yield Improvement
Dockerin-cohesin scaffoldsHmaS-Hmo-LeuDHL-phenylglycine60% (vs. free enzymes)
Ni-NTA co-immobilizationHMO-MR-CAT-TAD/L-phenylglycine>90% yield over 10 cycles
Substrate channeling fusionsPglB-PglC-PglA (teicoplanin halogenation)Chlorinated precursors3× kinetic efficiency

Properties

CAS Number

41407-89-0

Product Name

Potassium phenylglycine

IUPAC Name

potassium;2-amino-2-phenylacetate

Molecular Formula

C8H8KNO2

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1

InChI Key

JGIMWXQBJDCZAR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])N.[K+]

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